Ferrocene, ethenyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic and Polymer Chemistry:

- Monomer for Polymer Synthesis: Vinylferrocene acts as a readily polymerizable monomer for the creation of poly(vinylferrocene) (PVFc) and its copolymers. These polymers exhibit interesting electrical and magnetic properties, making them potential candidates for various applications, including organic electronics and sensors [].

- Functionalization of Polymers: Vinylferrocene can be incorporated into pre-existing polymers through various chemical reactions. This functionalization strategy allows for the introduction of the ferrocene unit and its unique properties into different polymer backbones, leading to the development of new materials with tailored functionalities [].

Electrochemistry and Catalysis:

- Redox Marker: Due to its well-defined and reversible one-electron oxidation in electrochemical processes, vinylferrocene serves as a standard reference electrode in non-aqueous media. This allows for accurate characterization of other molecules and materials in electrochemical studies [].

- Organocatalysis: Vinylferrocene derivatives have shown promise as catalysts in various organic reactions, such as olefin metathesis and polymerization reactions. The ferrocene unit can influence the electronic properties and reactivity of the catalyst, leading to efficient and selective transformations [].

Material Science:

- Organic Photovoltaics: PVFc and its copolymers are being explored as components in organic photovoltaic devices due to their light-harvesting properties and ability to transport charge carriers [].

- Self-Assembly: Functionalized vinylferrocene derivatives can self-assemble into well-defined structures due to specific interactions between the ferrocene units and other functional groups. This allows for the creation of ordered nanostructures with potential applications in electronics, catalysis, and sensors [].

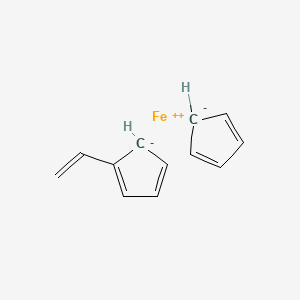

Ferrocene, ethenyl- is an organometallic compound with the molecular formula . It is a derivative of ferrocene, characterized by the presence of a vinyl group (ethenyl) attached to one of the cyclopentadienyl rings. The structure of ferrocene, ethenyl- consists of an iron atom sandwiched between two cyclopentadienyl rings, similar to its parent compound, but with the modification that one of these rings has a vinyl substituent. This compound is notable for its stability and solubility in various organic solvents, making it useful in chemical synthesis and research applications .

Vinylferrocene itself does not have a well-defined mechanism of action in biological systems. Its primary significance lies in its ability to form polyferrocenes, which exhibit various interesting properties. Polyferrocenes are being explored for applications in organic electronics, catalysis, and biomaterials due to their unique redox behavior, thermal stability, and potential biocompatibility [].

- Electrophilic Substitution: The vinyl group can be involved in electrophilic aromatic substitution reactions.

- Oxidation: Under oxidative conditions, ferrocene derivatives can form cationic species, similar to the formation of ferrocenium ions from ferrocene.

- Cross-Coupling Reactions: The vinyl group allows for participation in cross-coupling reactions with various electrophiles, expanding its utility in organic synthesis .

Ferrocene, ethenyl- can be synthesized through several methods:

- Direct Synthesis from Ferrocene: One common method involves the reaction of ferrocene with an appropriate vinyl halide or alkene under basic conditions.

- Metathesis Reactions: Utilizing olefin metathesis techniques can also yield ferrocene derivatives with vinyl groups.

- Grignard Reaction: A Grignard reagent containing a vinyl group can react with iron salts to form ferrocene derivatives .

Ferrocene, ethenyl- has several applications in different fields:

- Organic Synthesis: It serves as a building block for more complex organic molecules.

- Material Science: Its stability and electronic properties make it suitable for use in electronic materials and sensors.

- Catalysis: Ferrocene derivatives are often used as catalysts or catalyst precursors in various

Studies on the interactions of ferrocene, ethenyl- with other compounds are essential for understanding its reactivity and potential applications. Interaction studies may include:

- Complex Formation: Investigating how ferrocene, ethenyl- interacts with metal ions or other ligands.

- Biological Interactions: Exploring how this compound interacts with biological macromolecules such as proteins or nucleic acids to assess potential therapeutic applications .

Ferrocene, ethenyl- shares structural similarities with several other organometallic compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ferrocene | Parent compound; two cyclopentadienyl rings | |

| Ethylferrocene | Contains an ethyl group instead of a vinyl group | |

| Vinylferrocene | Contains a vinyl group on one cyclopentadienyl ring | |

| Hexaferrocenylbenzene | Six ferrocenyl groups attached to a benzene core |

Uniqueness of Ferrocene, Ethenyl-

Ferrocene, ethenyl- is unique due to its combination of a stable organometallic framework and a reactive vinyl group. This allows it to participate in a broader range of

Classical synthetic methodologies for ferrocene, ethenyl- preparation have centered primarily on two well-established routes: the Wittig reaction utilizing ferrocenecarboxaldehyde as the starting material, and the dehydration of α-hydroxylethylferrocene derivatives. These traditional approaches have provided reliable access to the target compound for several decades, establishing the foundation for subsequent synthetic developments.

The Wittig reaction represents one of the most widely employed classical synthetic approaches for ferrocene, ethenyl- preparation. This methodology involves the reaction of ferrocenecarboxaldehyde with methyltriphenylphosphonium bromide in the presence of a strong base such as n-butyllithium. Under typical reaction conditions, methyltriphenylphosphonium bromide (1.96 grams, 5.5 millimoles) is suspended in tetrahydrofuran (20 milliliters) under nitrogen atmosphere, followed by addition of n-butyllithium (2.2 milliliters, 5.5 millimoles) and subsequent stirring for 25-30 minutes. The ferrocenecarboxaldehyde (1.07 grams, 5 millimoles) is then added, and the reaction mixture is allowed to proceed for 16-24 hours at room temperature. Following aqueous workup and purification by column chromatography using silica gel and chloroform as eluent, yields of 80-81% are typically achieved. The reaction proceeds through formation of the phosphonium ylide intermediate, which subsequently undergoes nucleophilic addition to the carbonyl carbon of ferrocenecarboxaldehyde, followed by elimination to form the carbon-carbon double bond.

Alternative classical approaches involve the dehydration of α-hydroxylethylferrocene, which is obtained through reduction of acetylferrocene. This two-step process begins with the preparation of α-hydroxylethylferrocene through sodium borohydride reduction of acetylferrocene in methanol. Acetylferrocene (2.3 grams, 10 millimoles) is suspended in methanol (100 milliliters) and treated with sodium borohydride under ambient conditions, typically yielding the corresponding alcohol in 87% yield after overnight stirring and subsequent workup. The dehydration step is then accomplished using dehydrated copper sulfate (1 gram) in refluxing toluene for one hour, followed by filtration and purification through silica gel chromatography. This approach provides an overall yield of approximately 30% over the two-step sequence.

| Synthetic Method | Starting Material | Reagents | Yield (%) | Key Conditions |

|---|---|---|---|---|

| Wittig Reaction | Ferrocenecarboxaldehyde | Ph₃P=CH₂, n-BuLi, THF | 80-81 | 16-24 h, RT, N₂ atmosphere |

| Dehydration Route | Acetylferrocene | NaBH₄, CuSO₄, Toluene | 30 (overall) | Two-step process, reflux |

The free-radical polymerization of ferrocene, ethenyl- exhibits significant deviations from conventional vinyl polymerization kinetics, presenting unique mechanistic features that distinguish it from typical monomers [5]. The polymerization reaction demonstrates extraordinary kinetic behavior characterized by non-standard dependencies on both monomer and initiator concentrations [5].

Under standard polymerization conditions in benzene at 60°C using 2,2'-azobisisobutyronitrile as the initiator, the rate of polymerization exhibits an unusual proportionality to both monomer and initiator concentrations raised to the power of 1.1, rather than the typical first-order dependence on monomer concentration and square-root dependence on initiator concentration observed in conventional vinyl polymerizations [5]. This anomalous behavior represents a fundamental departure from classical polymerization kinetics established for most vinyl monomers [24].

The polymerization reaction displays an exceptionally high overall activation energy of 139 kilojoules per mole, significantly exceeding the typical activation energies observed for conventional vinyl monomers [5] [24]. This elevated activation barrier contributes to the unique kinetic profile and suggests the involvement of specialized mechanistic pathways specific to the ferrocene-containing system [5].

Perhaps most remarkably, the degree of polymerization remains independent of initiator concentration, contrasting sharply with the typical inverse relationship observed in conventional free-radical polymerizations [5]. This independence indicates that the molecular weight of the resulting polymer is not controlled by the traditional balance between propagation and termination rates but rather by alternative mechanistic factors unique to the ferrocene system [5].

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Overall Activation Energy | 139 kJ/mol | Benzene, 60°C, 2,2'-azobisisobutyronitrile | [5] |

| Rate Dependence on Monomer | Proportional to [M]^1.1 | Benzene, 60°C, 2,2'-azobisisobutyronitrile | [5] |

| Rate Dependence on Initiator | Proportional to [I]^1.1 | Benzene, 60°C, 2,2'-azobisisobutyronitrile | [5] |

| Degree of Polymerization | Independent of [I] | Benzene, 60°C, 2,2'-azobisisobutyronitrile | [5] |

The molecular weight distributions obtained from ferrocene, ethenyl- polymerization show characteristic features that differ from conventional systems [6]. Molecular weights ranging from 1000 to 3600 grams per mole have been achieved through anionic polymerization methods, with polydispersity indices varying between 1.02 and 1.23 depending on the specific polymerization conditions employed [6] [34].

Termination Mechanisms and Radical Stability

The termination mechanism in ferrocene, ethenyl- polymerization represents a groundbreaking discovery in polymer science, involving a previously unobserved intramolecular electron transfer process [5]. This unique termination pathway occurs through electron transfer from a ferrocene nucleus within the polymer chain to the growing chain radical, effectively deactivating the radical and producing a polymer molecule containing a high-spin iron(III) complex [5].

The rate constant for this novel termination mechanism ranges between 3 and 60 inverse seconds, demonstrating the efficiency of this electron transfer process [5]. The presence of the resulting high-spin iron(III) species has been conclusively confirmed through Mössbauer and electron spin resonance spectroscopy, providing direct evidence for this unprecedented termination pathway [5].

This termination mechanism has been designated as "intralectran" termination, reflecting its intramolecular nature while remaining intermolecular with respect to the chain radical [5]. The intralectran process represents the first documented observation of intramolecular electron transfer in vinyl polymerizations, establishing a new category of termination mechanisms in polymer chemistry [5].

The radical stability in ferrocene, ethenyl- systems is significantly influenced by the redox properties of the ferrocene moiety [10]. Electrochemical studies have demonstrated that the ferrocene units maintain their characteristic reversible redox behavior even when incorporated into polymer chains, with oxidation potentials remaining relatively unchanged compared to the monomeric ferrocene derivative [10] [19].

Chain transfer reactions also exhibit distinctive characteristics in ferrocene, ethenyl- polymerization systems [5]. Transfer to monomer occurs readily with a transfer constant of approximately 8 × 10^-3, while transfer to polymer is also observed [5]. Notably, no transfer to benzene solvent has been detected under standard polymerization conditions, indicating selectivity in the chain transfer processes [5].

Copolymerization Dynamics with Heterofunctional Monomers

The copolymerization behavior of ferrocene, ethenyl- with various heterofunctional monomers reveals complex dynamics that depend strongly on the nature of the comonomer and the polymerization conditions employed [15] [17]. These copolymerization studies have provided valuable insights into the reactivity patterns and resulting polymer architectures achievable with ferrocene-containing systems.

Copolymerization with ethylene oxide represents one of the most extensively studied systems, yielding stimuli-responsive, multifunctional copolymers through anionic ring-opening polymerization [15]. The incorporation of ferrocene, ethenyl- into these copolymers can be controlled up to 15.4 mole percent, with the resulting materials exhibiting temperature-responsive, redox-responsive, and pH-responsive behavior in aqueous solutions [15].

The copolymerization dynamics with butadiene have been investigated for specialized applications, particularly in propellant formulations [17]. These copolymers demonstrate controllable iron content, with representative examples achieving approximately 10.2 percent iron content by weight [17]. The molecular weight control in these systems allows for the production of copolymers with average molecular weights around 860 grams per mole [17].

| Comonomer | Composition Range | Polymerization Method | Properties | Reference |

|---|---|---|---|---|

| Ethylene Oxide | Up to 15.4 mol% | Anionic ring-opening | Stimuli-responsive, water-soluble | [15] |

| Butadiene | 10.2% Fe content | Redox initiation | Burning rate catalyst | [17] |

| Styrene | 27 mol% | Free radical | Enhanced pseudocapacitance | [19] |

| 2-Hydroxyethyl Methacrylate | 11 mol% | Free radical | Improved stability | [19] |

Copolymerization with styrene produces materials with enhanced electrochemical properties, particularly in terms of pseudocapacitive behavior [19]. These copolymers demonstrate significant increases in pseudocapacitance when transferred from aqueous to alcoholic media, with values increasing from 5 to approximately 190 farads per gram of ferrocene, ethenyl- content [19].

The incorporation of 2-hydroxyethyl methacrylate as a comonomer results in improved electrochemical stability, with capacity retention improvements of up to 64 percent compared to homopolymer systems [19]. This enhancement is attributed to the hydrophilic nature of the 2-hydroxyethyl methacrylate units, which help stabilize the ferrocene moieties during electrochemical cycling [19].

Reactivity ratios in copolymerization systems involving ferrocene, ethenyl- show marked deviations from ideal random copolymerization behavior [13]. The reactivity patterns suggest a tendency toward alternating sequences in certain comonomer combinations, while other systems exhibit blocky distributions depending on the relative reactivities of the participating monomers [13].

Thermal and Redox-Induced Depolymerization Pathways

The thermal stability and depolymerization behavior of polymers derived from ferrocene, ethenyl- represent critical aspects for understanding their long-term performance and processing limitations [21] [23]. Thermal analysis studies have revealed characteristic degradation patterns that differ significantly from conventional organic polymers due to the presence of the organometallic ferrocene units.

Thermogravimetric analysis indicates that polymers containing ferrocene, ethenyl- units maintain thermal stability up to approximately 300°C under inert atmospheric conditions [21]. Initial weight loss due to thermal stress typically does not occur below this temperature threshold, with many polymer samples retaining 50 to 70 percent of their original mass even at temperatures reaching 700°C [21].

The thermal depolymerization pathways involve complex mechanisms that can include both main-chain scission and side-chain degradation processes [32]. The presence of the ferrocene moiety influences these pathways through its ability to participate in electron transfer reactions and stabilize radical intermediates formed during thermal degradation [21].

| Property | Value | Method | Reference |

|---|---|---|---|

| Thermal Stability Onset | Up to 300°C | Thermogravimetric Analysis | [21] |

| Decomposition Temperature | 350°C | Thermogravimetric Analysis | [23] |

| Residue at 700°C | 50-70% | Thermogravimetric Analysis | [21] |

| Glass Transition Temperature | Variable | Differential Scanning Calorimetry | [34] |

Redox-induced depolymerization represents another significant degradation pathway, particularly relevant given the electroactive nature of the ferrocene units [23]. Studies on ferrocene-containing polymers in flow battery applications have demonstrated that elevated temperatures above 50°C facilitate capacity fade through self-reduction processes [23]. The mechanism involves ferrocene complex decomposition leading to catholyte self-reduction and subsequent half-cell imbalances [23].

The depolymerization kinetics show strong temperature dependence, with Arrhenius-type behavior observed over specific temperature ranges [22]. Below the glass transition temperature, the degradation follows complex temperature dependencies related to distributed relaxation processes, while above the glass transition, ionic conduction processes become dominant [22].

Chain scission mechanisms in ferrocene-containing polymers begin preferentially in longer chains due to their higher probability of entanglements [32]. The resulting macroradicals can subsequently react with terminal unsaturations in other chains, leading to chain branching reactions that compete with the depolymerization process [32]. This competition between chain scission and branching determines the overall molecular weight evolution during thermal treatment [32].

Ferrocene, ethenyl- has emerged as a pivotal building block in the development of advanced conductive polymer architectures, demonstrating exceptional performance in various electroactive systems. The compound's unique redox properties and structural versatility have enabled significant breakthroughs in conducting polymer functionalization and device applications [1] [2].

Click Chemistry-Based Functionalization

The integration of ferrocene, ethenyl- into poly(3,4-ethylenedioxythiophene) (PEDOT) conducting polymers has been achieved through highly efficient copper-catalyzed azide-alkyne cycloaddition reactions. This approach yields stable, conducting polymer films with exceptional electron transfer capabilities, characterized by an electron transfer rate constant of 1.15 s⁻¹ [1]. The ferrocene-grafted PEDOT films demonstrate remarkable electrochromic properties, exhibiting multi-color switching behavior from opaque purple to red and then blue, with an optical contrast of 20% at 580 nm and switching times of approximately 600 milliseconds [1].

Homopolymer Synthesis and Characterization

Nanocomposite Integration Strategies

The integration of ferrocene, ethenyl- into nanocomposite materials has opened new avenues for developing high-performance functional materials with enhanced electrical, mechanical, and electrochemical properties. These strategies leverage the unique redox activity and structural characteristics of the ferrocene unit to create synergistic effects in composite systems.

Carbon Nanotube Surface Modification

Poly(vinylferrocene-co-styrene) copolymers have been successfully grafted onto carbon nanotube surfaces through ligand-exchange reactions, significantly improving the dispersibility of carbon nanotubes in various solvents. The degree of grafting can be precisely controlled, ranging from 27.1% to 79.7%, depending on reaction conditions and polymer composition. This surface modification approach enables the preparation of electrically conductive composites with enhanced mechanical properties and processability.

The grafting process involves the formation of covalent bonds between the ferrocene-containing polymer and the carbon nanotube surface, creating a stable interface that maintains the electronic properties of both components. The resulting nanocomposites exhibit superior electrical conductivity compared to unmodified carbon nanotube systems, with the ferrocene units providing additional redox-active sites for electron transport.

Graphene Oxide Nanocomposite Preparation

Novel graphene oxide-based nanocomposites incorporating ferrocene, ethenyl- have been developed through surface-initiated atom transfer radical polymerization (SI-ATRP). These systems utilize disulfide-containing monomers to create stable polymer-graphene oxide interfaces while simultaneously introducing ferrocene functionality. The resulting nanocomposites demonstrate excellent colloidal stability and enhanced electrochemical performance.

The ferrocene units in these nanocomposites serve dual functions: they act as redox-active sites for energy storage applications and provide stabilization for metal nanoparticles incorporated into the system. The average surface coverage of ferrocene groups reaches 1.45×10⁻⁹ mol cm⁻², ensuring optimal electrochemical response while maintaining structural integrity.

Gold Nanoparticle Stabilization

Ferrocene, ethenyl- derivatives have been employed as effective stabilizing agents for gold nanoparticles in composite systems. The disulfide-containing ferrocene monomers form stable bonds with gold surfaces, preventing nanoparticle agglomeration while maintaining the redox activity of the ferrocene units. The resulting gold nanoparticles have an average diameter of approximately 4.1 nanometers, providing an optimal balance between surface area and stability.

These ferrocene-stabilized gold nanoparticles exhibit enhanced electrochemical performance in sensing applications and demonstrate excellent long-term stability under ambient conditions. The ferrocene units provide additional functionality through their reversible redox behavior, enabling the development of multi-functional nanocomposite systems.

Neuromorphic Device Applications

Recent developments in ferrocene-modified gold cluster nanocomposites have demonstrated the potential for neuromorphic device applications. These systems integrate field-effect transistor and flash memory functions within a single device architecture, utilizing the redox properties of ferrocene units to control electronic behavior. The nanocomposites show promising performance in memristor applications, with the ferrocene units providing switchable conductivity states.

Self-Assembled Molecular Films on Semiconductor Surfaces

The formation of self-assembled molecular films incorporating ferrocene, ethenyl- on semiconductor surfaces represents a sophisticated approach to creating functional interfaces with precisely controlled properties. These systems exploit the unique redox characteristics of ferrocene to develop charge storage, sensing, and electronic device applications.

Silicon Surface Modification via Silane Coupling

Ferrocene, ethenyl- derivatives containing triethoxysilyl groups have been successfully immobilized on silicon dioxide surfaces through silane coupling reactions. The resulting ferrocene-modified silicon surfaces demonstrate excellent stability and retain their redox activity, with the ferrocene units existing in the Fe(II) oxidation state as confirmed by X-ray photoelectron spectroscopy. These surfaces serve as effective scaffolds for organic semiconductor thin film formation.